An In-depth Technical Guide to 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Scientific Context
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is a uniquely substituted aromatic compound featuring a nitro group, a fluorine atom, and a 2,2-difluoroethoxy group on a benzene ring. The strategic placement of these functional groups suggests its potential as a versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine and the difluoroethoxy moiety, significantly influences the electronic properties of the aromatic ring, making it a subject of interest for various chemical transformations.
The presence of fluorinated motifs is a hallmark of many modern pharmaceuticals and agrochemicals, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Similarly, the nitroaromatic scaffold is a precursor to a wide array of functional groups, most notably anilines, which are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] This guide aims to provide a detailed, albeit predictive, exploration of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene, laying the groundwork for its future synthesis and application.
Predicted Physicochemical Properties
The physicochemical properties of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene have been estimated based on the known properties of its structural analogs, including 2-fluoro-6-nitrotoluene, 2-fluoro-6-nitrophenol, and other related fluoronitrobenzene derivatives. These predictions provide a baseline for experimental design and characterization.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₈H₆F₃NO₃ | Calculated from the chemical structure. |
| Molecular Weight | 225.13 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow liquid or low-melting solid | Many substituted nitrobenzenes are yellow oils or solids.[3][4] |
| Melting Point | 25-45 °C (estimated) | Analog 1-bromo-3-fluoro-2-nitrobenzene has a melting point of 38-42 °C.[4] The ethoxy group may result in a slightly lower melting point. |
| Boiling Point | >200 °C at 760 mmHg (estimated) | 1-Fluoro-2-nitrobenzene has a boiling point of 215 °C.[5] The larger substituent may increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Insoluble in water. | Aromatic nitro compounds are generally soluble in organic solvents and have low water solubility. |
| CAS Number | Not available | As of the date of this publication, a CAS number has not been assigned. |
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of 2,6-difluoronitrobenzene towards nucleophiles, a reactivity imparted by the electron-withdrawing nitro group. The proposed nucleophile is the sodium salt of 2,2-difluoroethanol.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene.
Step-by-Step Experimental Protocol
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Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). To this, slowly add sodium hydride (NaH) (1.1 equivalents) at 0 °C.
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Formation of the Alkoxide: While maintaining the temperature at 0 °C, add 2,2-difluoroethanol (1.0 equivalent) dropwise to the suspension of NaH in DMF. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the sodium 2,2-difluoroethoxide.
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SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of 2,6-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene.
Expected Reactivity and Spectroscopic Characteristics
The reactivity of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene will be largely dictated by the interplay of its functional groups. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, such reactions are likely to be challenging due to the overall electron-deficient nature of the ring. The primary site of reactivity is anticipated to be the nitro group itself, which can be readily reduced to an aniline, a versatile intermediate for further chemical modifications.
Predicted Spectroscopic Data
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region should display complex multiplets due to proton-proton and proton-fluorine couplings. The methylene protons of the ethoxy group will likely appear as a triplet of triplets due to coupling with the geminal fluorine atoms and the vicinal fluorine on the ring.
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13C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to fluorine will exhibit large C-F coupling constants.
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19F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and another for the two equivalent fluorine atoms of the difluoroethoxy group.
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IR Spectroscopy: The infrared spectrum should display strong characteristic absorption bands for the nitro group (around 1530 and 1350 cm-1), C-F bonds, and C-O-C ether linkages.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Potential Applications in Research and Development
Given its structural features, 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene holds promise as a key intermediate in several areas of chemical research and development:
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Pharmaceutical Synthesis: The corresponding aniline, obtained via reduction of the nitro group, can serve as a precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antipsychotic agents, and other therapeutics.[5] The presence of the difluoroethoxy group could enhance the pharmacological profile of the final compounds.
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Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties. This compound could be a valuable building block for the development of new agrochemicals with improved efficacy and environmental profiles.
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Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of polymers and dyes. The unique electronic properties conferred by the fluorine substituents could make this compound and its derivatives of interest for applications in materials science.
Safety and Handling
While specific toxicity data for 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is unavailable, it should be handled with the same precautions as other fluorinated nitroaromatic compounds. Based on the safety information for its analogs, the following precautions are recommended:
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General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Health Hazards: Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene represents a promising yet underexplored chemical entity. This technical guide has provided a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications. By leveraging the extensive knowledge base of its structural analogs, this document serves as a foundational resource for researchers poised to explore the synthesis and utility of this novel compound. The insights provided herein are intended to accelerate its investigation and unlock its potential in drug discovery, agrochemical development, and materials science.
References
-
Linjiang Chemical. 2-Fluoro-6-nitrotoluene product page. [Link]
-
PubChem. 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Fluoro-6-nitrotoluene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Fluoronitrobenzene. [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
- Google Patents.
-
Autech. High-Purity 1-Bromo-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications. [Link]
-
PubChem. 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]
-
MOLBASE. 2-Fluoro-6-nitrotoluene|769-10-8. [Link]
-
PubChem. 1,2-Difluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
- Nechaev, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3605.
Sources
- 1. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-6-nitrotoluene | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
